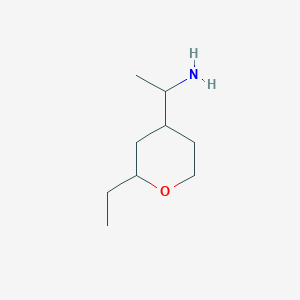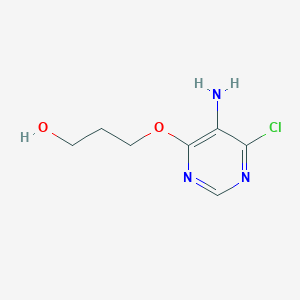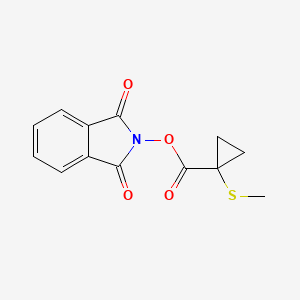![molecular formula C19H36N4O2 B13573329 Tert-butyl4-(piperazin-1-yl)-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13573329.png)
Tert-butyl4-(piperazin-1-yl)-[1,4'-bipiperidine]-1'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(piperazin-1-yl)-[1,4’-bipiperidine]-1’-carboxylate: is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and a bipiperidine structure. It is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(piperazin-1-yl)-[1,4’-bipiperidine]-1’-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 2-(piperazin-1-yl)acetate with a suitable bipiperidine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with the addition of a base like cesium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 4-(piperazin-1-yl)-[1,4’-bipiperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl 4-(piperazin-1-yl)-[1,4’-bipiperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of new drugs and therapeutic agents.
Medicine: In medicine, derivatives of this compound are explored for their pharmacological properties. They may exhibit activity against various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the development of new polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(piperazin-1-yl)-[1,4’-bipiperidine]-1’-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparación Con Compuestos Similares
- tert-Butyl (piperazin-1-yl)acetate
- tert-Butyl 4-(piperazin-1-yl)benzoate
Comparison: tert-Butyl 4-(piperazin-1-yl)-[1,4’-bipiperidine]-1’-carboxylate is unique due to its bipiperidine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research and industrial applications .
Propiedades
Fórmula molecular |
C19H36N4O2 |
|---|---|
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
tert-butyl 4-(4-piperazin-1-ylpiperidin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H36N4O2/c1-19(2,3)25-18(24)23-12-6-16(7-13-23)21-10-4-17(5-11-21)22-14-8-20-9-15-22/h16-17,20H,4-15H2,1-3H3 |
Clave InChI |
SWZRLOCZPJXVNG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)N3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


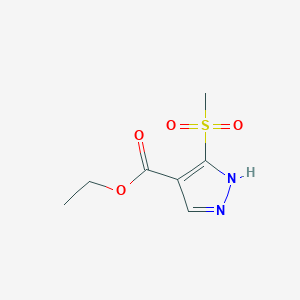
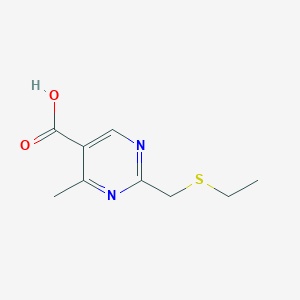
![rac-(1R,2S,3R,4S)-3-amino-N,N-dimethylbicyclo[2.2.1]heptane-2-carboxamidehydrochloride](/img/structure/B13573271.png)
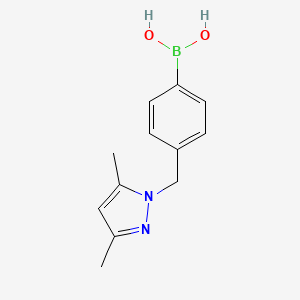
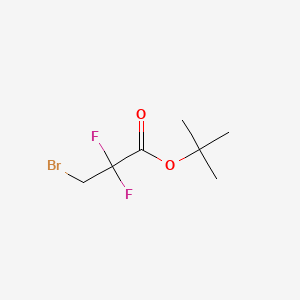
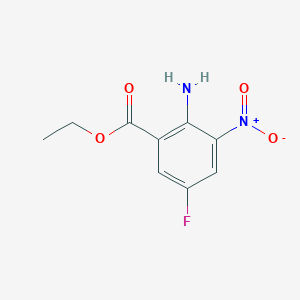


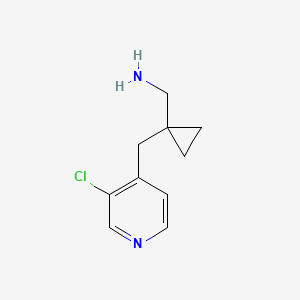
![3,9-Diazabicyclo[3.3.1]nonan-7-one](/img/structure/B13573305.png)
